Technical Guide on Ethyl 4-isopropylthiazole-2-carboxylate (CAS: 156589-82-1): An Overview of Available Data
Technical Guide on Ethyl 4-isopropylthiazole-2-carboxylate (CAS: 156589-82-1): An Overview of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
CAS Number: 156589-82-1
Introduction
Ethyl 4-isopropylthiazole-2-carboxylate is a substituted thiazole derivative. Thiazole rings are a common scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This document aims to provide a comprehensive technical overview of the available scientific data for Ethyl 4-isopropylthiazole-2-carboxylate. However, it is important to note that publicly accessible, in-depth research, including detailed experimental protocols, extensive biological activity data, and established signaling pathways specifically for this compound, is limited. This guide summarizes the available chemical data and notes the absence of extensive biological studies.
Chemical and Physical Properties
The fundamental properties of Ethyl 4-isopropylthiazole-2-carboxylate are summarized below. This data is primarily aggregated from chemical supplier catalogs.
| Property | Value | Source |
| CAS Number | 156589-82-1 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂S | [1][2] |
| Molecular Weight | 199.27 g/mol | [1][2] |
| Purity | Typically ≥95-97% (as per supplier specifications) | [2][3] |
| Appearance | Not consistently reported | |
| Storage | Room temperature | [2] |
Synthesis and Reactivity
A documented reaction involving this compound is its use as a precursor in the synthesis of 4-Isopropylthiazole-2-carboxylic acid. This transformation is achieved through the hydrolysis of the ethyl ester group.
Logical Workflow for Hydrolysis
Below is a conceptual workflow for the hydrolysis of Ethyl 4-isopropylthiazole-2-carboxylate to its corresponding carboxylic acid, a reaction mentioned in the available literature.
Caption: Hydrolysis of the ester to a carboxylic acid.
Biological Activity and Applications in Drug Development
As of the latest literature search, there are no specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for Ethyl 4-isopropylthiazole-2-carboxylate. One supplier categorizes it under "Protein Degrader Building Blocks," suggesting a potential, albeit unconfirmed, application in the development of PROTACs or similar targeted protein degradation technologies.[2]
The broader class of thiazole-containing molecules has well-documented roles in drug development, exhibiting a wide range of biological activities including:
-
Anticancer
-
Antimicrobial
-
Anti-inflammatory
-
Antiviral
However, without specific experimental data, the therapeutic potential of Ethyl 4-isopropylthiazole-2-carboxylate remains speculative.
Conclusion and Future Directions
Ethyl 4-isopropylthiazole-2-carboxylate (CAS: 156589-82-1) is a commercially available chemical intermediate. While its basic chemical properties are known, there is a significant gap in the scientific literature regarding its synthesis, detailed experimental protocols, and biological activity.
For researchers in drug discovery, this compound could represent an unexplored building block for the synthesis of novel chemical entities. Future research should focus on:
-
Detailed Synthesis and Characterization: Publication of a robust and scalable synthesis protocol, along with comprehensive characterization data (NMR, IR, Mass Spectrometry, etc.).
-
Screening for Biological Activity: Evaluation of the compound in a variety of biological assays to identify any potential therapeutic applications.
-
Medicinal Chemistry Campaigns: Utilization as a scaffold or intermediate for the development of new derivatives with improved pharmacological properties.
Due to the limited specific data available for Ethyl 4-isopropylthiazole-2-carboxylate, we recommend that researchers interested in this chemical space also consider more thoroughly investigated thiazole derivatives as a point of comparison or as alternative starting points for their research endeavors.

